tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate

Catalog No.
S839780
CAS No.
1072793-83-9
M.F
C9H17NO3
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate

CAS Number

1072793-83-9

Product Name

tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate

IUPAC Name

tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-5-4-7-6-12-7/h7H,4-6H2,1-3H3,(H,10,11)

InChI Key

AGXXALHNKAMKSX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCC1CO1

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CO1

Application in the Synthesis of Ceftolozane

tert-Butyl N-[2-(oxiran-2-yl)ethyl]carbamate is an organic compound characterized by the molecular formula C9H17NO3C_9H_{17}NO_3. It belongs to the class of carbamate derivatives and features a tert-butyl group along with an oxirane (epoxide) ring. The structural uniqueness of this compound makes it significant in various fields of chemistry, particularly in organic synthesis and medicinal chemistry. Its IUPAC name is tert-butyl (2-(oxiran-2-yl)ethyl)carbamate, and it is recognized by the CAS number 1072793-83-9 .

Due to its reactive oxirane ring and carbamate functionality:

  • Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as peracids or hydrogen peroxide.
  • Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, producing various substituted products depending on the nucleophile used (amines, thiols, halides) under basic or acidic conditions .

Major Products Formed

  • Diols: Resulting from the oxidation of the oxirane ring.
  • Alcohols: Formed from the reduction of the oxirane ring.
  • Substituted Products: Various substituted carbamates depending on the nucleophile involved.

The biological activity of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate is currently under investigation for its potential interactions with biological molecules. Its unique structure allows it to act as a protecting group for amines in peptide synthesis, which could be beneficial in drug development. Additionally, its reactivity may play a role in biochemical pathways, although specific biological effects require further research.

The synthesis of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate typically involves several steps:

  • Formation of the Oxirane Ring: The starting material can be an allylic alcohol that undergoes epoxidation.
  • Carbamate Formation: The epoxide is then reacted with a carbamate reagent (such as tert-butyl chloroformate) in the presence of a base to form the desired carbamate derivative.

This multi-step synthesis highlights its utility as a versatile building block in organic synthesis .

tert-Butyl N-[2-(oxiran-2-yl)ethyl]carbamate has several applications across various fields:

  • Organic Synthesis: Used as a building block for creating more complex molecules.
  • Biological Research: Investigated for potential interactions with proteins and other biomolecules.
  • Medicinal Chemistry: Explored for its role as a protecting group in peptide synthesis and potential drug development.
  • Industrial

Several compounds share structural similarities with tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate:

Compound NameStructural FeatureUniqueness
tert-Butyl N-(2-hydroxyethyl)carbamateHydroxyl group instead of oxiraneLacks epoxide reactivity
tert-Butyl N-(2-chloroethyl)carbamateChloro group instead of oxiraneDifferent reactivity profile due to halogen
tert-Butyl N-(2-aminoethyl)carbamateAmino group instead of oxiranePotential for different biological activity

Uniqueness

The presence of the oxirane ring in tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate imparts distinct reactivity compared to its analogs, allowing for a variety of ring-opening reactions that enhance its versatility as an intermediate in organic synthesis .

XLogP3

1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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